2-Amino-5-cyano-N,N,3-trimethylbenzamide
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Overview
Description
2-Amino-5-cyano-N,N,3-trimethylbenzamide is an organic compound with the molecular formula C10H11N3O. It is a derivative of benzamide and is characterized by the presence of amino, cyano, and trimethyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyano-N,N,3-trimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyano-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-5-cyano-N,N,3-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyano-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyano-N,3-dimethylbenzamide: A closely related compound with similar structural features.
2-Amino-5-cyano-N-methyl-3-methylbenzamide: Another derivative with comparable properties.
Uniqueness
2-Amino-5-cyano-N,N,3-trimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl substitution pattern differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
2-Amino-5-cyano-N,N,3-trimethylbenzamide (CAS Number: 73049-39-5) is a compound with potential biological significance. Its structure features a cyano group and an amine, which may contribute to its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- Chemical Structure : The compound consists of a benzamide core with a trimethyl substitution and a cyano group at the 5-position.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of cyano-substituted benzamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, thereby blocking pathways essential for tumor growth.
- Induction of Apoptosis : Evidence points to the ability of this compound to trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values were recorded in the micromolar range, indicating potent activity .
- Mechanistic Insights : A study investigating the molecular mechanisms revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent apoptosis .
- In Vivo Studies : Preliminary animal studies indicated that administration of this compound led to reduced tumor size in xenograft models. These findings support its potential as an effective therapeutic agent against solid tumors .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-5-cyano-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3 |
InChI Key |
JZVFUYZQGDOZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N(C)C)C#N |
Origin of Product |
United States |
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